molecular formula C8H12O3 B12438674 3-Tert-butylfuran-2,4(3h,5h)-dione CAS No. 5457-00-1

3-Tert-butylfuran-2,4(3h,5h)-dione

Cat. No.: B12438674
CAS No.: 5457-00-1
M. Wt: 156.18 g/mol
InChI Key: VXGHAZXYNYEMAQ-UHFFFAOYSA-N
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Description

3-Tert-butylfuran-2,4(3H,5H)-dione is a bicyclic diketone derivative featuring a furan ring substituted with a bulky tert-butyl group at the 3-position and two ketone moieties at the 2- and 4-positions. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of non-fullerene acceptors (NFAs) for organic photovoltaics . Its synthesis typically involves the reaction of phthalic anhydride derivatives with tert-butyl acetoacetate under basic conditions, followed by cyclization to yield the fused dione structure. The tert-butyl group enhances solubility in organic solvents, facilitating its use in solution-phase reactions. Characterization methods such as NMR, IR, and X-ray crystallography confirm its planar bicyclic framework and electronic properties, which are pivotal for its reactivity in downstream applications .

Properties

CAS No.

5457-00-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-tert-butyloxolane-2,4-dione

InChI

InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h6H,4H2,1-3H3

InChI Key

VXGHAZXYNYEMAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)COC1=O

Origin of Product

United States

Preparation Methods

Oxidative Radical Dehydrodimerization

Key Steps:

  • Oxidative Coupling : Neopentyl ketones undergo radical-mediated dimerization using PbO₂ to form 1,4-diketones (e.g., 2,2,4,5,7,7-hexamethyloctane-3,6-dione).
  • Cyclization : Treatment with P₄O₁₀ at elevated temperatures (e.g., 180°C) induces cyclization to form 2,5-tert-butyl-3,4-dimethylfuran derivatives.

Mechanistic Insight :

  • PbO₂ facilitates C–H bond cleavage, generating acylneopentyl radicals that couple to form 1,4-diketones.
  • P₄O₁₀ acts as a dehydrating agent, driving cyclization via intramolecular nucleophilic attack.

Example Reaction :

Starting Material Reagent Conditions Product Yield (%)
tert-Butylacetone PbO₂, Δ Reflux, 1–7 days 1,4-Diketone Intermediate 70–85
1,4-Diketone Intermediate P₄O₁₀ 180°C, 2–4 h 2,5-tert-Butyl-3,4-dimethylfuran 60–75

Limitations :

  • Symmetrical diketones often yield furan derivatives instead of diones due to complete cyclization.
  • Steric hindrance from tert-butyl groups may favor isomerization over dione formation.

Alkylation of Bromomethyl Furan-Diones

A three-step synthetic route leverages bromination and nucleophilic substitution.

Bromination of Dimethyl Itaconate

Procedure :

  • Diester Synthesis : Dimethyl itaconate is brominated at the γ-position using Br₂ in acetic anhydride.
  • Cyclization : Treatment with acetic anhydride induces cyclization to form 3-(bromomethyl)furan-2,5-dione.
  • Alkylation : Substitution of the bromomethyl group with tert-butyl groups using Grignard reagents (e.g., tert-butylmagnesium chloride).

Example Data :

Step Reagents/Conditions Intermediate Yield (%)
Bromination Br₂, Ac₂O, 25°C, 12 h 3-(Bromomethyl)furan-2,5-dione 92
Alkylation tert-BuMgCl, THF, -70°C 3-tert-Butylfuran-2,5-dione 70–90

Advantages :

  • High regioselectivity due to directed bromination at the γ-position.
  • Versatility for introducing diverse alkyl groups via Grignard reactions.

Challenges :

  • Sensitivity of brominated intermediates to hydrolysis.
  • Competing elimination reactions under basic conditions.

Acid-Catalyzed Cyclization of γ-Keto Acids

This method exploits intramolecular esterification and dehydration.

γ-Keto Acid Precursors

Synthetic Pathway :

  • Keto Acid Synthesis : Condensation of tert-butyl acetyl chloride with malonic acid derivatives.
  • Cyclization : Treatment with H₂SO₄ or PCl₅ induces cyclization to form the dione.

Key Reaction :

Starting Material Reagent Conditions Product Yield (%)
tert-Butyl γ-keto acid H₂SO₄, Δ Reflux, 2 h 3-tert-Butylfuran-2,4-dione 60–75

Mechanistic Notes :

  • Acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack.
  • Steric hindrance from tert-butyl groups stabilizes the transition state.

Applications :

  • Used in synthesizing functionalized furan-2(5H)-ones for pharmaceutical intermediates.

Oxidative Functionalization of Furan Derivatives

Direct oxidation of furan precursors offers a streamlined approach.

Tautomerization and Oxidation

Procedure :

  • Furan Synthesis : 2,5-tert-Butylfuran is prepared via Friedel-Crafts alkylation.
  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the furan ring to the dione.

Example :

Starting Material Reagent Conditions Product Yield (%)
2,5-tert-Butylfuran KMnO₄, H₂O 80°C, 6 h 3-tert-Butylfuran-2,4-dione 40–50

Limitations :

  • Over-oxidation to carboxylic acids is common under harsh conditions.
  • Poor regioselectivity for dione formation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
1,4-Diketone Cyclization High stereoselectivity, scalable Requires symmetrical precursors 60–85%
Bromomethyl Alkylation Flexible substituent introduction Air-sensitive intermediates 70–90%
γ-Keto Acid Cyclization Direct route from linear precursors Acid-sensitive functional groups 60–75%
Oxidative Functionalization Simple reagents Low regioselectivity, over-oxidation 40–50%

Chemical Reactions Analysis

Types of Reactions

3-tert-butyloxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in ether solvents.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Diols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

3-tert-butyloxolane-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyloxolane-2,4-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Furan-2,4(3H,5H)-dione (Parent Compound)

The parent compound, lacking the tert-butyl substituent, exhibits reduced steric hindrance and lower solubility in nonpolar solvents. Its reactivity in cyclization and condensation reactions is comparable, but the absence of the tert-butyl group limits its utility in applications requiring enhanced solubility, such as thin-film processing for solar cells .

1H-Indene-1,3(2H)-dione

Derived from 3-Tert-butylfuran-2,4(3H,5H)-dione via sodium methoxide-mediated cyclization, 1H-indene-1,3(2H)-dione features a fused benzene ring instead of a furan. This structural modification increases conjugation, making it a superior electron-accepting unit in NFAs. The tert-butyl group in the precursor ensures high reaction yields (>85%) by improving intermediate stability during synthesis .

Phthalic Anhydride Derivatives

Phthalic anhydride, a benzene-fused dione, is a common precursor in diketone synthesis.

Reactivity in Organic Transformations

Cyclization Reactions

This compound undergoes efficient cyclization to form indene-diones under mild conditions (methanol, sodium methoxide), whereas unsubstituted furan diones require harsher bases (e.g., KOtBu) and elevated temperatures. The tert-butyl group stabilizes transition states via steric and inductive effects, accelerating ring closure .

Pd-Catalyzed C–H Arylation

Compared to 3-bromofuran derivatives (e.g., 3-bromofuran in ), this compound is less reactive in Pd-catalyzed C–H bond functionalization due to electron-withdrawing ketone groups deactivating the ring. However, the tert-butyl substituent mitigates this effect slightly by donating electron density through hyperconjugation .

Physical and Chemical Properties

Table 1: Comparative Properties of Furan Dione Derivatives

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility in THF Key Application
This compound tert-butyl ~196.2* 120–125* High NFA intermediate
Furan-2,4(3H,5H)-dione H 112.1 90–95 Moderate General organic synthesis
1H-Indene-1,3(2H)-dione Fused benzene 146.1 180–185 Low Non-fullerene acceptor

Biological Activity

3-Tert-butylfuran-2,4(3H,5H)-dione , also known by its CAS number 5457-00-1, is a five-membered heterocyclic compound characterized by a furan ring with two carbonyl groups at positions 2 and 4, along with a tert-butyl group at position 3. This structural configuration enhances its stability and solubility, making it a compound of interest in organic synthesis and medicinal chemistry. Research into its biological activities is still emerging, but preliminary findings suggest potential applications in neuropharmacology and as a neurotransmitter modulator.

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.1791 g/mol
  • Structural Features :
    • Furan ring
    • Two carbonyl groups
    • Tert-butyl group for enhanced stability

Neuropharmacological Potential

Research indicates that derivatives of compounds similar to this compound may exhibit significant neuropharmacological effects. Some of these derivatives have been synthesized as analogues of gamma-aminobutyric acid (GABA), which suggests potential applications in modulating neurotransmitter activity. The specific biological activities of this compound itself are still under investigation, with studies needed to fully characterize its pharmacological profile.

Case Studies and Research Findings

  • Synthesis and Biological Activity :
    • A study highlighted the synthesis of various furan derivatives and their biological activities, emphasizing the importance of the furan structure in medicinal chemistry . Compounds with similar structures have shown promise in various biological assays.
  • Antioxidant Activity :
    • Preliminary studies suggest that compounds related to this compound may possess antioxidant properties. This activity is crucial for potential applications in preventing oxidative stress-related diseases .
  • Cytotoxicity and Safety Evaluation :
    • Toxicological assessments have been conducted on related compounds to evaluate their safety profiles. For instance, a study reported on the effects of certain derivatives on liver health in animal models, observing dose-related occurrences of hepatic necrosis at high doses . Such findings underscore the necessity for careful evaluation of the safety and efficacy of these compounds before therapeutic use.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compound Furan ring with two carbonylsPotential GABA analogue
Butane-2,3-dione Two carbonyl groups on a straight chainCommonly used in organic synthesis
Furan-2,5-dione Furan ring with two carbonylsLess sterically hindered
5-Methylfuran-2,4-dione Methyl substitution on furanExhibits different reactivity patterns
1-Acetylfuran Acetyl group substitution on furanUsed in flavoring and fragrance industries

Future Research Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the mechanisms by which this compound interacts with biological systems.
  • Pharmacological Profiling : Comprehensive profiling to assess its efficacy as a neurotransmitter modulator.
  • Safety Assessments : Detailed toxicological studies to establish safe dosage levels for potential therapeutic applications.

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